molecular formula C12H16O2 B14009936 4-Ethylphenyl butyrate CAS No. 94087-47-5

4-Ethylphenyl butyrate

Cat. No.: B14009936
CAS No.: 94087-47-5
M. Wt: 192.25 g/mol
InChI Key: LJJIVMPTNVPYMN-UHFFFAOYSA-N
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Description

4-Ethylphenyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The compound is characterized by its chemical structure, which includes a butyrate group attached to a 4-ethylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylphenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion. The general reaction is as follows:

4-Ethylphenol+Butyric AcidH2SO44-Ethylphenyl Butyrate+Water\text{4-Ethylphenol} + \text{Butyric Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Ethylphenol+Butyric AcidH2​SO4​​4-Ethylphenyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-ethylphenol and butyric acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

    Hydrolysis: 4-Ethylphenol and butyric acid.

    Reduction: 4-Ethylphenol and butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Ethylphenyl butyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-ethylphenyl butyrate involves its interaction with biological targets through its ester functional group. The compound can be hydrolyzed by esterases, releasing 4-ethylphenol and butyric acid, which may exert biological effects. Butyric acid, for example, is known for its role in modulating gene expression and inflammation through histone deacetylase inhibition.

Comparison with Similar Compounds

    Ethyl Butyrate: Another ester with a fruity aroma, commonly used in flavorings.

    Methyl Butyrate: Similar in structure but with a methyl group instead of an ethyl group.

    Butyl Butyrate: Contains a butyl group, used in perfumes and flavorings.

Uniqueness: 4-Ethylphenyl butyrate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential biological activities compared to other butyrate esters. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

94087-47-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4-ethylphenyl) butanoate

InChI

InChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3

InChI Key

LJJIVMPTNVPYMN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)CC

Origin of Product

United States

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